molecular formula C14H8ClNO3 B13976315 Benzofuran,2-(4-chlorophenyl)-5-nitro-

Benzofuran,2-(4-chlorophenyl)-5-nitro-

Cat. No.: B13976315
M. Wt: 273.67 g/mol
InChI Key: UCNZFGAEHQECNJ-UHFFFAOYSA-N
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Description

Benzofuran,2-(4-chlorophenyl)-5-nitro- is a synthetic benzofuran derivative featuring a nitro (-NO₂) group at the 5-position and a 4-chlorophenyl (-C₆H₄Cl) substituent at the 2-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-nitro-1-benzofuran

InChI

InChI=1S/C14H8ClNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H

InChI Key

UCNZFGAEHQECNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Hydroxy-5-nitrobenzonitrile and Aryloxy Ketones

One well-documented approach to synthesizing benzofuran derivatives such as 2-(4-chlorophenyl)-5-nitrobenzofuran involves the cyclization of 2-hydroxy-5-nitrobenzonitrile with substituted aryloxy ketones. This method was detailed in a 2024 study focusing on the synthesis of 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one derivatives, including the 4-chlorophenyl substituted compound (compound 2c).

Key Steps:

  • Starting Material Preparation: 2-hydroxy-5-nitrobenzonitrile is prepared by acidification of a reaction mixture containing 2-hydroxy-1-benzoldoxime and acetic anhydride, followed by treatment with sodium ethoxide in ethanol.

  • Cyclization Reaction: The 2-hydroxy-5-nitrobenzonitrile (0.01 mol) is reacted with 4-chlorophenacyl bromide (0.01 mol) in dry acetone with anhydrous potassium carbonate (0.1 mol) under reflux for 8 hours. This yields 2-(4-chlorophenyl)-3-amino-5-nitrobenzofuran (2c).

  • Purification: The reaction mixture is filtered to remove potassium salts, solvent removed, and the product recrystallized from ethanol.

Spectral Data for Compound 2c:

Spectral Technique Observations
Infrared (IR) -NH2 at 3340 cm⁻¹, C=O at 1710 cm⁻¹, NO2 at 1514 cm⁻¹, C-N at 1345 cm⁻¹, C-Cl stretching at 738 cm⁻¹
Proton NMR (1H NMR) Aromatic protons at 7.46-7.75 ppm (doublet, 4H), NH2 at 4.34-4.38 ppm (singlet, 2H), aromatic singlets at 8.37-8.39 ppm and 7.72-8.09 ppm
Mass Spectrometry Molecular ion peak (M+2) at m/z 317

This method provides a direct route to the 2-(4-chlorophenyl)-5-nitrobenzofuran intermediate, which can be further functionalized.

Friedel-Crafts Acylation of 2-(2-Hydroxy-5-nitrophenyl)-1-aryl-ethanones

Another industrially relevant method involves the acylation of 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanones followed by cyclization to form 2-alkyl-3-aroyl-5-nitrobenzofurans, including the 2-(4-chlorophenyl)-5-nitro derivative.

Process Overview:

  • Starting Materials: Commercially available 4-chloroacetophenone and 4-chloronitrophenol are used to prepare the key intermediate 2-(2-hydroxy-5-nitrophenyl)-1-(4-chlorophenyl)-ethanone.

  • Acylation: Friedel-Crafts benzoylation is carried out using anisoyl chloride or similar acyl chlorides in the presence of Lewis acids such as tin tetrachloride or iron(III) chloride.

  • Cyclization: The acylated intermediate undergoes cyclization to form the benzofuran ring system with the nitro and 4-chlorophenyl substituents in place.

  • Advantages: This method is suitable for scale-up and industrial production, as demonstrated in the manufacture of Dronedarone intermediates.

Reaction Conditions and Catalysts:

Step Reagents/Catalysts Conditions
Acylation Acyl chloride (e.g., anisoyl chloride), SnCl4 or FeCl3 Halogenated or non-halogenated solvents, controlled temperature
Cyclization Heat, sometimes acidic or basic conditions Reflux or controlled heating

This method is preferred for its applicability in pharmaceutical intermediate synthesis and uses commercially available starting materials.

Preparation via Benzofuran-2-carbonyl Azide Intermediate

A more specialized synthetic route involves the preparation of benzofuran-2-carbonyl azide derivatives, which can be converted into 1-(5-substituted benzofuran-2-yl)-3-arylurea compounds. Though this method is more focused on urea derivatives, the preparation of 5-nitrobenzofuran-2-carbonyl azide is relevant as an intermediate.

Key Steps:

Yields and Physical Data:

Compound Yield (%) Melting Point (°C)
5-Nitrobenzofuran-2-carbonyl azide 55 94-96

This method is useful for generating reactive intermediates for further functionalization but is less direct for preparing the target 2-(4-chlorophenyl)-5-nitrobenzofuran itself.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Cyclization of 2-hydroxy-5-nitrobenzonitrile with aryloxy ketones 2-hydroxy-5-nitrobenzonitrile, 4-chlorophenacyl bromide Reflux in acetone with K2CO3, cyclization Direct synthesis, good spectral characterization Multi-step, requires careful purification
Friedel-Crafts Acylation and Cyclization 4-chloroacetophenone, 4-chloronitrophenol Acylation with Lewis acid, cyclization Industrially scalable, uses commercial materials Requires Lewis acids, possible heavy metal waste
Benzofuran-2-carbonyl Azide Route Benzofuran-2-carbohydrazide derivatives Nitrite treatment, azide formation Generates reactive intermediates More complex, less direct for target compound

Research Findings and Notes

  • The cyclization method involving 2-hydroxy-5-nitrobenzonitrile and 4-chlorophenacyl bromide has been demonstrated with thorough spectral analysis confirming the structure of the 2-(4-chlorophenyl)-5-nitrobenzofuran derivative.

  • Industrial processes for producing similar benzofuran derivatives emphasize Friedel-Crafts acylation due to its scalability and use in drug intermediate synthesis, including for Dronedarone.

  • The benzofuran-2-carbonyl azide intermediate approach is valuable for further derivatization but is less commonly used solely for preparing 2-(4-chlorophenyl)-5-nitrobenzofuran.

  • Purification techniques such as recrystallization from ethanol or aqueous dimethylformamide are standard to obtain high-purity products.

  • Spectral data including Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Benzofuran,2-(4-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated benzofurans, and sulfonated benzofurans. These products have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly alter the behavior of benzofuran derivatives. Below is a comparative analysis:

Table 1: Substituent Effects
Compound Name Substituents Key Properties Reference
Benzofuran,2-(4-chlorophenyl)-5-nitro- 2-(4-ClC₆H₄), 5-NO₂ High polarity, electron-withdrawing effects
2-(4-Methoxyphenyl)benzofuran 2-(4-MeOC₆H₄) Electron-donating (MeO), lower polarity
2-Benzoylbenzofuran (Compound A) 2-(C₆H₅CO) Planar structure, strong π-π interactions
3-[(4-ClC₆H₄)Se]-2-(4-ClC₆H₄)benzofuran 2-(4-ClC₆H₄), 3-Se(4-ClC₆H₄) Selenium enhances redox activity

Key Observations :

  • Selenium-containing analogs (e.g., 3j in ) exhibit distinct redox properties due to the selenium atom, which may confer unique biological or catalytic activities .

Key Observations :

  • Nitro groups in benzofurans are associated with prodrug activation under hypoxic conditions (e.g., in cancer cells) .
  • Chlorophenyl groups, as seen in , improve cell membrane penetration, enhancing bioavailability .

Structural and Crystallographic Comparisons

Crystal packing and molecular conformation are critical for material and pharmaceutical applications:

Table 3: Structural Parameters
Compound Name Space Group Unit Cell Dimensions (Å) Notable Features Reference
Target Compound Hypothesized: Polar interactions
1-(1-Benzofuran-2-yl)-3-(4-ClC₆H₄)prop-2-en-1-one P2₁/c a=15.90, b=14.14, c=5.96 Layered packing, halogen bonding
3,6-Dimethyl-5,6-dihydro-4H-benzofuran-2-one Non-planar due to dihydro moiety

Key Observations :

  • The nitro group in the target compound may facilitate hydrogen bonding, influencing crystal packing .
  • Dihydrobenzofuran derivatives (e.g., ) exhibit reduced planarity, affecting π-stacking interactions .

Q & A

Basic Research Questions

Q. What experimental design is recommended for determining the crystal structure of benzofuran derivatives like 2-(4-chlorophenyl)-5-nitrobenzofuran?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating crystal structures. To optimize results:

  • Grow high-quality single crystals via slow evaporation or diffusion methods using solvents like chloroform or ethanol.
  • Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) for data processing. Ensure proper parameterization of space groups (e.g., P21/c for triclinic systems) and validate results with R-factor metrics .
  • Cross-validate bond lengths and angles against DFT-optimized models to resolve ambiguities in electron density maps.

Q. Which analytical techniques are most effective for confirming the structural identity of 2-(4-chlorophenyl)-5-nitrobenzofuran?

  • Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions. For example, aromatic protons in the 4-chlorophenyl group typically appear as doublets (δ ~7.3–7.5 ppm), while nitro groups deshield adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Isotopic patterns (e.g., chlorine’s M+2 peak) aid in distinguishing substituents .
  • Infrared (IR) Spectroscopy: Identify functional groups like nitro (asymmetric stretch ~1520 cm⁻¹) and benzofuran C-O-C stretching (~1250 cm⁻¹).

Advanced Research Questions

Q. How can electrochemical methods be leveraged for the eco-friendly synthesis of substituted benzofurans like 2-(4-chlorophenyl)-5-nitrobenzofuran?

  • Methodological Answer:

  • Electrochemical Cyclization: Optimize conditions using a Pt electrode in acetonitrile with a supporting electrolyte (e.g., LiClO₄). Apply a constant potential (~1.5 V) to induce intramolecular cyclization of 2-alkynylphenol precursors.
  • Solvent Selection: Use green solvents (e.g., ethanol/water mixtures) to reduce environmental impact. Monitor reaction progress via cyclic voltammetry to detect intermediate radical species .
  • Scale-Up: Employ flow electrochemistry for higher yields and reproducibility.

Q. What strategies enhance the fluorescence properties of benzofuran derivatives for bioimaging applications?

  • Methodological Answer:

  • Substituent Engineering: Introduce electron-donating groups (e.g., -NH₂, -OCH₃) at the 5-position to redshift emission wavelengths. Conversely, electron-withdrawing groups (e.g., -NO₂) at the 2-position improve quantum yield by reducing non-radiative decay .
  • Protein Conjugation: Attach benzofuran probes to proteins like Concanavalin A (ConA) via aldehyde coupling. Characterize conjugates using fluorescence lifetime imaging (FLIM) to assess environmental sensitivity .

Q. How can computational modeling guide the design of benzofuran analogs with enhanced biological activity?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., IL-17A). Focus on hydrophobic interactions between the 4-chlorophenyl group and receptor pockets .
  • QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines).

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